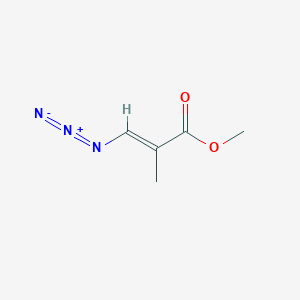![molecular formula C22H23N5O3S B2701533 N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide CAS No. 956772-58-0](/img/structure/B2701533.png)
N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” is a complex organic compound. It is related to the family of bipyrazole compounds . Bipyrazole compounds have been synthesized and studied for their potential biological activities .
Chemical Reactions Analysis
Bipyrazole compounds and their complexes have been studied for their reactivity . They have been found to interact with DNA, which has been studied by absorption titration, viscosity measurement, ethidium bromide displacement titration, and molecular docking study . The specific chemical reactions involving “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Supramolecular Assembly
The structural study of nimesulide derivatives, closely related to the chemical structure , involves analyzing the nature of intermolecular interactions through X-ray powder diffraction data, Hirshfeld surface analyses, and DFT optimized molecular geometries. These studies provide insights into the cyclic rings and framework architectures formed by hydrogen bonds and other interactions, enhancing our understanding of supramolecular assembly mechanisms (Dey et al., 2015).
Synthetic Methodologies and Catalysis
Research has also focused on new synthetic pathways and catalytic processes involving related sulfonamide derivatives. For instance, the development of bidentate ligands for metal-mediated catalytic asymmetric synthesis showcases the potential of sulfonamide derivatives in facilitating enantioselective reactions. This opens up new avenues for synthesizing complex organic compounds with high stereochemical control (Wipf & Wang, 2002).
Biological Activity Studies
The analysis of sulfonamide derivatives extends into biological activity investigations. For example, sulfonamide compounds derived from dopamine have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. These studies highlight the therapeutic potential of sulfonamide derivatives in addressing oxidative stress and neurodegenerative diseases (Göçer et al., 2013).
Interaction and Reactivity Studies
Further research explores the interactions and reactivity of sulfonamide derivatives with various substrates, demonstrating their versatility in chemical reactions. For instance, the microbial reduction of sulfonamide compounds to produce chiral intermediates showcases the application of biocatalysis in synthesizing enantiomerically pure substances. This highlights the potential of using microbial cultures for environmentally friendly and selective synthetic processes (Patel et al., 1993).
Zukünftige Richtungen
Bipyrazole compounds and their derivatives have been the subject of ongoing research due to their potential biological activities . Future research could focus on the synthesis, characterization, and study of the biological activities of “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” and related compounds .
Eigenschaften
IUPAC Name |
N-[2-[2-acetyl-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-19(14-26(23-15)17-9-5-4-6-10-17)22-13-21(24-27(22)16(2)28)18-11-7-8-12-20(18)25-31(3,29)30/h4-12,14,22,25H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCLIDYFPNJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

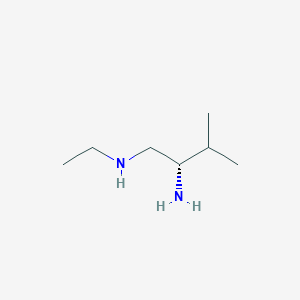
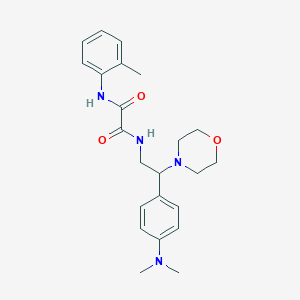




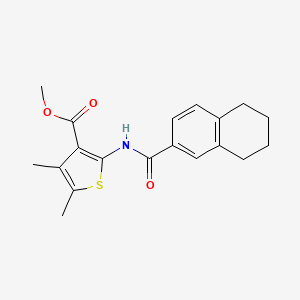
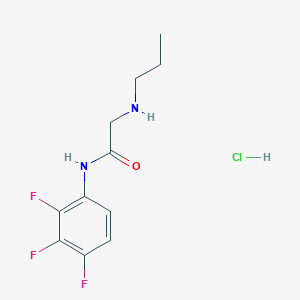
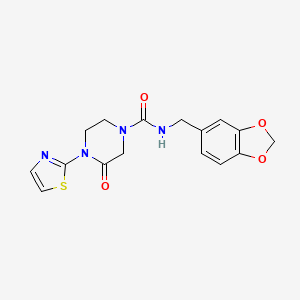



![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
